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Compound of Interest

Compound Name: Atr-IN-10

Cat. No.: B12415659 Get Quote

Atr-IN-10 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related

(ATR) kinase, a key regulator of the DNA damage response (DDR). This guide provides a

comparative analysis of its cross-reactivity with other members of the Phosphoinositide 3-

kinase-related kinase (PIKK) family, offering insights for researchers in oncology and drug

discovery.

The PIKK family of serine/threonine kinases plays a central role in cellular signaling pathways

that govern cell growth, proliferation, and genome integrity.[1][2][3] Key members include ATR,

Ataxia-Telangiectasia Mutated (ATM), DNA-dependent protein kinase (DNA-PKcs), and the

mammalian target of rapamycin (mTOR).[1][2][3] Given their structural similarities, particularly

within the kinase domain, assessing the selectivity of small molecule inhibitors is crucial for

elucidating their mechanism of action and predicting potential off-target effects.

Selectivity Profile of ATR Inhibitors
The following table summarizes the inhibitory activity of various ATR inhibitors against key

PIKK family members. The data, presented as IC50 values (the concentration of an inhibitor

required to reduce the activity of an enzyme by half), demonstrates the selectivity profile of

these compounds. A lower IC50 value indicates higher potency.
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Inhibitor
ATR IC50
(nM)

ATM IC50
(nM)

DNA-PKcs
IC50 (nM)

mTOR IC50
(nM)

Selectivity
(ATR vs.
other
PIKKs)

RP-3500 1.0 >2,000 >2,000 30

Highly

selective for

ATR.[4]

VE-822
20 (cellular

IC50)
- - -

Reported to

have

enhanced

potency and

selectivity

against ATR

compared to

VE-821.[5][6]

Schisandrin B 7,250 1,740,000 Not affected Not affected

Preferentially

inhibits ATR

over ATM and

other PIKK

members in

vitro.[7]

CC-115 - -

4,800 (HSC4

cells) / 2,600

(CAL33 cells)

Inhibitor of

DNA-PK and

mTOR.[8]

Dual DNA-

PK/mTOR

inhibitor.[8]

AZD0156 -

8,100 (HSC4

cells) / 4,700

(CAL33 cells)

- -
ATM inhibitor.

[8]

Note: IC50 values can vary depending on the experimental conditions and assay format. The

data presented here is for comparative purposes.

Signaling Pathways of the PIKK Family
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The PIKK family members are apical kinases in distinct but interconnected signaling pathways

that respond to different types of cellular stress.

ATR Signaling Pathway
ATR is primarily activated in response to single-stranded DNA (ssDNA), which can arise from

replication stress or the processing of DNA lesions.[9][10][11] Upon activation, ATR

phosphorylates a multitude of substrates, most notably Chk1, to initiate cell cycle arrest,

promote DNA repair, and stabilize replication forks.[9][10][11]
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ATR Signaling Pathway Activation and Downstream Effects.

ATM and DNA-PKcs Signaling Pathways
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In contrast to ATR, ATM and DNA-PKcs are primarily activated by DNA double-strand breaks

(DSBs).[3][12] ATM signals through downstream effectors like Chk2 to induce cell cycle arrest

and apoptosis, while DNA-PKcs is a critical component of the non-homologous end joining

(NHEJ) pathway for DSB repair.
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Simplified ATM and DNA-PKcs Signaling Pathways.

Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 values of an inhibitor against

a specific kinase.

Objective: To quantify the potency of an inhibitor by measuring its effect on kinase activity.

Materials:

Purified recombinant kinase (e.g., ATR, ATM, DNA-PKcs, mTOR)
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Kinase-specific substrate (peptide or protein)

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

Kinase reaction buffer

Test inhibitor (e.g., Atr-IN-10)

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

Microplate reader

Workflow:

Start
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Workflow for an In Vitro Kinase Inhibition Assay.

Procedure:

Prepare Reagents: Dilute the kinase, substrate, and test inhibitor to their working

concentrations in the kinase reaction buffer.

Inhibitor Pre-incubation: Add the test inhibitor at various concentrations to the wells of a

microplate. Add the kinase to each well and pre-incubate to allow for inhibitor binding.

Initiate Reaction: Add the substrate and ATP to each well to start the kinase reaction.

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase for a

defined period.

Stop Reaction: Terminate the reaction by adding a stop solution.
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Signal Detection: Measure the amount of phosphorylated substrate using a suitable

detection method.

Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and

determine the IC50 value using a non-linear regression analysis. A detailed protocol for an

ATR-specific assay can be found in the literature.[13]

Cellular Assay for ATR Inhibition
This protocol describes a method to assess the inhibition of ATR activity within a cellular

context by measuring the phosphorylation of a downstream target.

Objective: To confirm the cell permeability and target engagement of an ATR inhibitor.

Materials:

Human cell line (e.g., MCF7, U2OS)

Cell culture medium and supplements

DNA damaging agent (e.g., Hydroxyurea, UV radiation)

Test inhibitor (e.g., Atr-IN-10)

Lysis buffer

Antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and appropriate secondary

antibodies

Western blotting reagents and equipment

Procedure:

Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat the cells with

various concentrations of the ATR inhibitor for a specified time.

Induce DNA Damage: Expose the cells to a DNA damaging agent to activate the ATR

pathway.
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Cell Lysis: Harvest the cells and prepare whole-cell lysates.

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and

probe with antibodies against phospho-Chk1 and total Chk1.

Analysis: Quantify the band intensities to determine the ratio of phosphorylated Chk1 to total

Chk1. A reduction in this ratio in the presence of the inhibitor indicates ATR inhibition.

This guide provides a framework for understanding the selectivity of ATR inhibitors like Atr-IN-
10 within the PIKK family. The provided data and protocols serve as a valuable resource for

researchers designing and interpreting experiments aimed at targeting the DNA damage

response in cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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